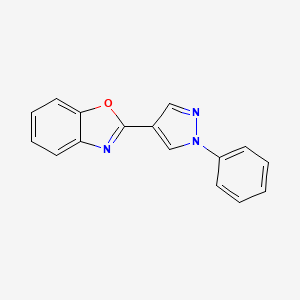

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole

Description

2-(1-Phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole is a heterocyclic compound comprising a benzoxazole core fused with a phenyl-substituted pyrazole moiety. The benzoxazole scaffold (a benzene ring fused to an oxazole) is known for its electron-deficient aromatic system, which enhances its ability to engage in π-π stacking and hydrogen-bonding interactions. This structural combination is frequently explored in medicinal and agrochemical research due to its versatility in interacting with biological targets .

For example, imine intermediates formed from aldehydes and 2-aminophenol can undergo oxidative cyclization to yield benzoxazoles, as demonstrated in related studies .

Properties

IUPAC Name |

2-(1-phenylpyrazol-4-yl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c1-2-6-13(7-3-1)19-11-12(10-17-19)16-18-14-8-4-5-9-15(14)20-16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVUMPNIGODVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with 1-phenyl-1H-pyrazole-4-carboxylic acid under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid, while reduction could produce 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazoline.

Scientific Research Applications

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane integrity of microorganisms. In the context of its anticancer properties, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

The biological and physicochemical properties of benzoxazole derivatives are heavily influenced by substituents and core heterocycle modifications. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Benzoxazole Derivatives

Key Observations:

- Heterocycle Substitution: Replacing benzoxazole with benzothiazole (as in ) introduces sulfur, enhancing lipophilicity and altering electronic properties. This may improve membrane permeability but reduce hydrogen-bonding capacity compared to oxygen-containing benzoxazoles .

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring () correlate with antifungal potency.

- Sulfonyl Groups: Oxazosulfyl () incorporates sulfonyl groups, increasing topological polar surface area (124 Ų) and hydrogen-bond acceptor count (10), which may improve water solubility but reduce bioavailability .

Physicochemical and Computational Insights

Table 2: Physicochemical Properties of Selected Compounds

Key Notes:

- The target compound’s estimated polar surface area (~80 Ų) suggests moderate bioavailability, intermediate between Oxazosulfyl (124 Ų) and simpler benzoxazoles .

Biological Activity

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring fused with a benzoxazole moiety, which enhances its pharmacological properties. The combination of these two heterocycles is known to contribute to various therapeutic effects, including anticancer and anti-inflammatory activities.

Structural Characteristics

The compound's structure includes:

- Pyrazole Ring : Known for its role in many biologically active compounds.

- Benzoxazole Moiety : Contributes to the compound's stability and solubility.

This unique structure suggests that 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole may exhibit enhanced biological activity compared to other similar compounds.

Biological Activity Overview

Research indicates that 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole demonstrates promising biological activities, particularly in the following areas:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing pyrazole rings have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings related to the anticancer activity of related pyrazole compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole | A549 (lung cancer) | Not specified | Induction of apoptosis |

| 3-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)-benzoxazole | HepG2 (liver cancer) | 0.74 mg/mL | Cell cycle arrest |

| Pyrazole derivative X | MCF-7 (breast cancer) | 25 nM | Inhibition of CDK2 |

These studies suggest that 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole may act through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines. For example, some pyrazole-based compounds have been reported to reduce nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and biological evaluation of pyrazole derivatives, including 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole:

- Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their anticancer activities against different cell lines. Notably, one derivative exhibited an IC50 value of 0.28 µM against A549 cells, suggesting a strong potential for further development.

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole with various biological targets. These studies indicated favorable interactions with enzymes involved in cancer progression.

- Comparative Analysis : A comparative analysis with other structurally similar compounds showed that the dual heterocyclic structure of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole may confer unique properties leading to enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole, and how are structural impurities minimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation of pyrazole and benzoxazole precursors. For example, describes analogous syntheses using substituted benzimidazoles and aryl thiazole-triazole acetamide derivatives. Key steps include:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or aldehydes under acidic conditions.

- Step 2 : Coupling the pyrazole moiety to a benzoxazole scaffold using Suzuki-Miyaura cross-coupling (if boronate esters are present) or nucleophilic aromatic substitution.

- Purity Control : Column chromatography and recrystallization are employed, with structural validation via -NMR, -NMR, and IR spectroscopy to confirm absence of unreacted intermediates or regioisomers .

Q. Which spectroscopic techniques are critical for characterizing 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR identifies aromatic proton environments (e.g., pyrazole C-H vs. benzoxazole protons), while -NMR distinguishes carbonyl/heterocyclic carbons.

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=N stretch in benzoxazole at ~1600–1650 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns.

- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction is used, as demonstrated in for related ferrocenyl-pyrazole-thiazole hybrids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene or THF may improve coupling efficiency in cross-coupling reactions.

- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh)) with ligand systems (e.g., XPhos) improve Suzuki-Miyaura coupling yields.

- Temperature Control : Step-specific heating (e.g., reflux for cyclization) vs. ambient conditions for acid-sensitive steps.

- Byproduct Mitigation : Use of scavengers (e.g., molecular sieves for water-sensitive steps) and real-time monitoring via TLC/HPLC minimizes side reactions .

Q. What strategies are effective for analyzing contradictory bioactivity data in analogs of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate with bioassay results. provides a template using tables to compare substituent effects on antimicrobial vs. antitumor activity.

- Assay Standardization : Control variables such as cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins, resolving discrepancies between in vitro and in silico data .

Q. How can computational methods guide the design of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETlab estimate absorption (e.g., LogP <5), metabolic stability (CYP450 inhibition), and toxicity (Ames test parameters).

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in derivatization.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD <2 Å for stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.